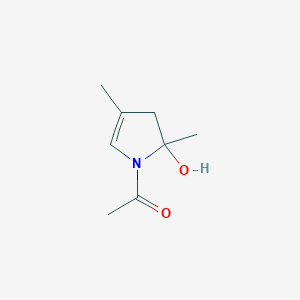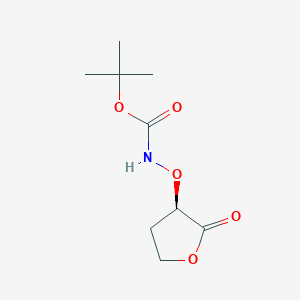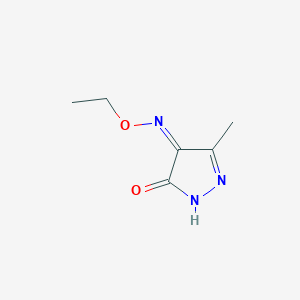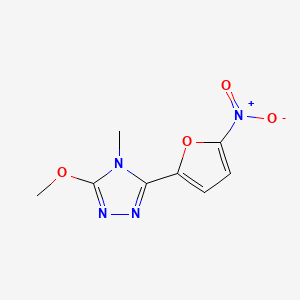
1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone is a heterocyclic compound that features a pyrrole ring substituted with hydroxy and ethanone groups
Métodos De Preparación
The synthesis of 1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrole derivative with a hydroxyalkylating agent under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors.
Comparación Con Compuestos Similares
1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)ethanone can be compared with other similar compounds such as:
1-(2-Hydroxy-2,3-dihydro-1H-pyrrol-1-yl)ethanone: Lacks the additional methyl group, which may affect its reactivity and biological activity.
1-(2-Hydroxy-2,4-dimethyl-1H-pyrrol-1-yl)ethanone: The absence of the dihydro group may influence its chemical properties.
1-(2-Hydroxy-2,4-dimethyl-2,3-dihydro-1H-pyrrol-1-yl)propanone: The longer alkyl chain may alter its solubility and interaction with biological targets.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
1-(2-hydroxy-2,4-dimethyl-3H-pyrrol-1-yl)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-6-4-8(3,11)9(5-6)7(2)10/h5,11H,4H2,1-3H3 |
Clave InChI |
ZBMRPBQTHLUEFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(C1)(C)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)
![2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12877622.png)


![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)

![2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12877656.png)


